molecular formula C14H22N2O4S B2881937 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea CAS No. 1396751-07-7

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Cat. No.: B2881937
CAS No.: 1396751-07-7
M. Wt: 314.4
InChI Key: FGCZJYOADFHEMC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps, starting with the preparation of the core phenyl and urea components. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, methoxy, and methylthio groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development and as an active ingredient in pharmaceutical formulations.

  • Industry: It can be employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can be compared to other similar compounds, such as:

  • 1-(3,4-Dimethoxyphenyl)ethanone: Similar in structure but lacking the urea and methylthio groups.

  • 3,4-Dimethoxyphenethylamine: Another phenyl derivative with different functional groups and biological activity.

Uniqueness: The presence of the urea and methylthio groups in this compound distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(18,9-21-4)8-15-13(17)16-10-5-6-11(19-2)12(7-10)20-3/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZJYOADFHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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